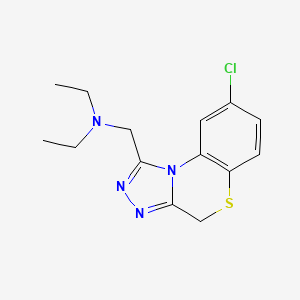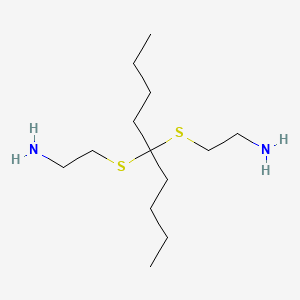
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl dihydrogen phosphate is a highly fluorinated organic compound. It is characterized by its extensive fluorination, which imparts unique chemical and physical properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl dihydrogen phosphate typically involves the fluorination of a suitable hydrocarbon precursor. The process may include steps such as:
Fluorination: Using reagents like elemental fluorine (F2) or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions.
Phosphorylation: Reacting the fluorinated intermediate with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) to introduce the phosphate group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure safety and maximize yield. The final product is purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.
Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium fluoride (KF) can be used.
Hydrolysis: Typically performed using water or aqueous solutions of acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the phosphate group can yield the corresponding alcohol and phosphoric acid derivatives.
科学的研究の応用
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of high-performance coatings, lubricants, and materials resistant to extreme conditions.
作用機序
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl dihydrogen phosphate exerts its effects is primarily due to its extensive fluorination. The fluorine atoms create a highly electronegative environment, which influences the compound’s reactivity and interactions with other molecules. The phosphate group can participate in various biochemical pathways, potentially interacting with enzymes and other proteins.
類似化合物との比較
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-Octacosafluoro-15-(trifluoromethyl)hexadecyl dihydrogen phosphate stands out due to its extensive fluorination and the presence of a phosphate group. This combination imparts unique properties such as high thermal stability, chemical resistance, and potential biological activity, making it valuable in various applications.
特性
CAS番号 |
93857-42-2 |
|---|---|
分子式 |
C17H6F31O4P |
分子量 |
894.15 g/mol |
IUPAC名 |
[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H6F31O4P/c18-3(19,1-2-52-53(49,50)51)5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)14(39,40)12(35,36)10(31,32)8(27,28)6(23,24)4(20,16(43,44)45)17(46,47)48/h1-2H2,(H2,49,50,51) |
InChIキー |
JXRICVNTWCQEIT-UHFFFAOYSA-N |
正規SMILES |
C(COP(=O)(O)O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


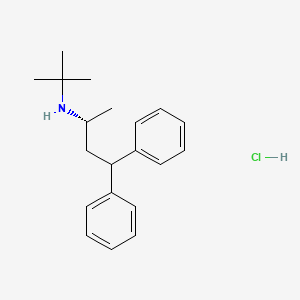
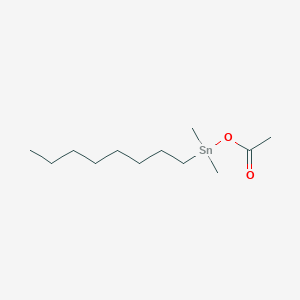
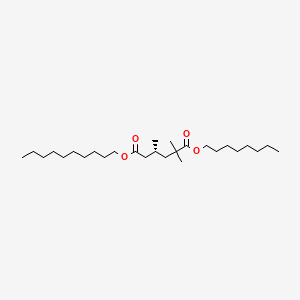
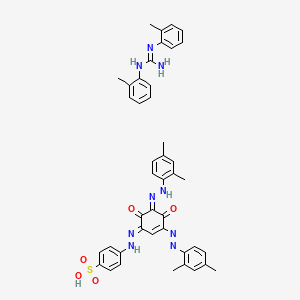
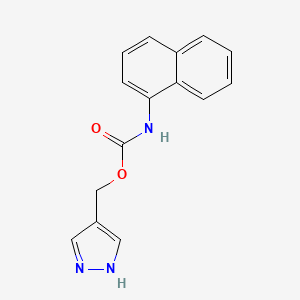
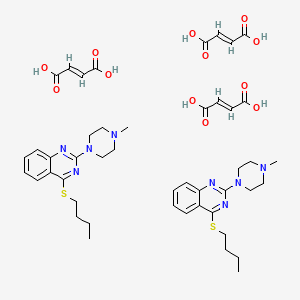
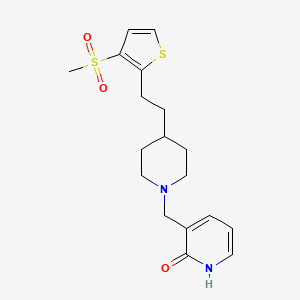

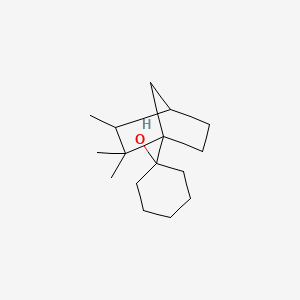
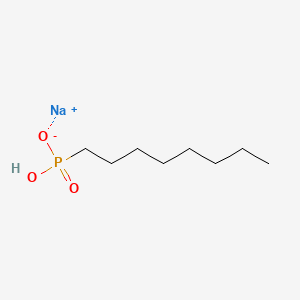
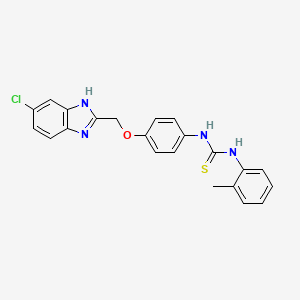
![6-propan-2-yloxy-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12728347.png)
